Ethyl-D-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl-D-proline is a chiral amino acid derivative, specifically a proline analog where the proline ring is substituted with an ethyl group. This compound is notable for its unique stereochemistry and its applications in various fields of chemistry and biology. As a non-canonical amino acid, this compound is not commonly found in nature but is synthesized for specific research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl-D-proline typically involves the modification of proline through various organic reactions. One common method is the alkylation of D-proline with ethyl halides under basic conditions. This reaction can be carried out using sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as the base, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation or enzymatic synthesis. These methods ensure high yield and purity, which are crucial for its applications in pharmaceuticals and other industries.
Chemical Reactions Analysis
Types of Reactions: Ethyl-D-proline undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert it into different amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the proline ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products: The major products formed from these reactions include various substituted proline derivatives, which can be further utilized in the synthesis of complex organic molecules.
Scientific Research Applications
Ethyl-D-proline has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: It serves as a probe to study protein folding and stability due to its unique structural properties.
Medicine: this compound derivatives are explored for their potential therapeutic effects, including antiviral and anticancer activities.
Industry: It is used in the synthesis of various fine chemicals and pharmaceuticals, enhancing the efficiency and selectivity of chemical processes.
Mechanism of Action
The mechanism by which Ethyl-D-proline exerts its effects is primarily through its role as a chiral catalyst or building block in organic synthesis. It can form stable intermediates with high stereoselectivity, facilitating the formation of desired products with specific configurations. The molecular targets and pathways involved include various enzymes and receptors that recognize its unique chiral structure, leading to specific biochemical interactions.
Comparison with Similar Compounds
L-Proline: A natural amino acid with similar structural properties but different stereochemistry.
D-Proline: The non-ethylated form of Ethyl-D-proline, used in similar applications but with different reactivity.
Ethyl-L-proline: The enantiomer of this compound, with opposite stereochemistry.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of an ethyl group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in asymmetric synthesis and other applications where chiral purity is essential.
Properties
CAS No. |
165552-34-1 |
---|---|
Molecular Formula |
C7H14ClNO2 |
Molecular Weight |
179.64 g/mol |
IUPAC Name |
(2R)-1-ethylpyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-2-8-5-3-4-6(8)7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H/t6-;/m1./s1 |
InChI Key |
UBUGOZFEGIKNLN-FYZOBXCZSA-N |
Isomeric SMILES |
CCN1CCC[C@@H]1C(=O)O.Cl |
SMILES |
CCN1CCCC1C(=O)O |
Canonical SMILES |
CCN1CCCC1C(=O)O.Cl |
sequence |
P |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of poly(cis-5-ethyl-D-proline) and how do they influence its conformation?
A1: Poly(cis-5-ethyl-D-proline) exhibits two distinct helical conformations, similar to poly(L-proline), designated as form I and form II. These forms differ in the isomerism of the amide bond (cis for form I and trans for form II) [, ]. The presence of the ethyl group at the C5 position introduces steric effects that influence the preferred conformation. Specifically, the ethyl group prefers an anti conformation relative to the C5H bond, regardless of the overall form adopted by the polymer []. Additionally, in form II, the carbonyl group of the amide appears to be closer to a perpendicular orientation with respect to the helical axis compared to poly(L-proline) form II [].
Q2: Can the conformation of poly(cis-5-ethyl-D-proline) be altered?
A2: Yes, poly(cis-5-ethyl-D-proline) can undergo a process called mutarotation, transitioning between form I and form II. This process is influenced by hydrogen-bond-forming solvents, with the rate seemingly proportional to the solvent's acidity []. The carbonyl group of the amide has been identified as the specific site for hydrogen bonding, playing a crucial role in the mutarotation mechanism [].
Q3: What spectroscopic techniques are useful for studying the conformation of poly(cis-5-ethyl-D-proline)?
A3: Researchers have successfully employed a combination of spectroscopic techniques to elucidate the conformational characteristics of poly(cis-5-ethyl-D-proline). These techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR provide valuable information about the local environment and interactions of atoms within the molecule, aiding in the identification and characterization of different conformations [].
- Circular Dichroism (CD) Spectroscopy: This technique helps determine the secondary structure of the polymer by analyzing the differential absorption of left- and right-circularly polarized light [].
- Optical Rotatory Dispersion (ORD) Spectroscopy: Similar to CD, ORD examines the variation of optical rotation with wavelength, providing insights into the molecule's chiral properties and conformation [].
- Infrared (IR) Spectroscopy: This technique aids in identifying specific functional groups and their interactions, such as the hydrogen bonding observed between the solvent and the carbonyl group of the amide during mutarotation [].
Q4: Are there theoretical approaches to study the conformational behavior of ethyl-substituted polyprolines?
A4: Yes, theoretical conformational energy calculations have been performed to understand the steric effects of substituents like ethyl groups on the preferred conformations of polyprolines []. These calculations can provide valuable insights into the energetic landscape of different conformations and guide experimental investigations.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.